molecular formula C14H14N2O4S B2958097 N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide CAS No. 328262-10-8

N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B2958097
CAS RN: 328262-10-8
M. Wt: 306.34
InChI Key: OCSGTUOFPZNBQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide”, there are related studies that might provide some insights. For instance, a one-pot synthesis has been proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst, but also by the nature of the solvent .

Scientific Research Applications

Synthetic Chemistry and Drug Development

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation from 2-aminophenol, facilitated by immobilized lipase, underscores its significance in synthesizing medically relevant compounds (Magadum & Yadav, 2018). Additionally, the synthesis and characterization of N-[(4-aminophenyl)sulfonyl]acetamide-based hydroxytriazenes reveal their potential applications in anti-inflammatory, antiradical, and anti-diabetic therapies, supporting the role of computer-aided drug design in optimizing these compounds (Agarwal et al., 2016).

Analytical Chemistry

Poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrodes, utilizing similar structural motifs, demonstrate the capacity for simultaneous determination of caffeine and paracetamol. This highlights the utility of phenylsulfonamide derivatives in developing selective and sensitive analytical methods (Tefera et al., 2016).

Biological and Medicinal Research

Studies on Schiff bases derived from sulfanilamides and their copper(II) complexes provide insights into their structural properties and antibacterial activities. These findings emphasize the importance of sulfonamide derivatives in developing new antimicrobial agents (Salehi et al., 2016). Furthermore, novel coordination complexes constructed from pyrazole-acetamide derivatives, including those related to the compound of interest, exhibit significant antioxidant activity, suggesting potential applications in oxidative stress management and disease prevention (Chkirate et al., 2019).

Material Science

Research on corrosion products formed on carbon steel in the presence of sulfacetamide (a compound structurally similar to N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide) highlights its potential as a corrosion inhibitor. This underscores the broader applicability of such compounds in protecting materials from degradation (Samide et al., 2012).

properties

IUPAC Name

N-[4-[(2-hydroxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10(17)15-11-6-8-12(9-7-11)21(19,20)16-13-4-2-3-5-14(13)18/h2-9,16,18H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSGTUOFPZNBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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